molecular formula C15H18N2O3S B5911007 (5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B5911007
M. Wt: 306.4 g/mol
InChI Key: PEFWXYNHMRHRLH-FLIBITNWSA-N
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Description

(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure and potential applications in various fields of scientific research. This compound features a combination of functional groups that contribute to its reactivity and potential utility in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common approach includes the condensation of 2,4-dimethoxy-3-methylbenzaldehyde with ethyl isothiocyanate in the presence of a base, followed by cyclization to form the imidazolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the imidazolidinone ring or the sulfur atom.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the imidazolidinone ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-5-17-14(18)11(16-15(17)21)8-10-6-7-12(19-3)9(2)13(10)20-4/h6-8H,5H2,1-4H3,(H,16,21)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFWXYNHMRHRLH-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=C(C=C2)OC)C)OC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C(=C(C=C2)OC)C)OC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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